Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate
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Overview
Description
Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, making it part of the pyrrolopyrazine family. Compounds in this family are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Mechanism of Action
Target of Action
Medicinal chemistry researchers can use this information to design new leads for treating various diseases . If you need more specific details or have additional questions, feel free to ask! 😊
Biochemical Analysis
Biochemical Properties
Pyrrolopyrazine derivatives, including Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate, have exhibited a wide range of biological activities .
Cellular Effects
The effects of this compound on cells and cellular processes are not clearly recognized . Pyrrolopyrazine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate typically involves cyclization, ring annulation, and cycloaddition reactions. One common method includes the reaction between pyrazine-2,3-dicarbonitrile and substituted hydrazines . Another approach involves the direct C-H arylation of pyrrole rings with various enones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the transition-metal-free strategy described for the preparation of pyrrolopyrazines with various enones using solid alumina and room temperature conditions could be adapted for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative .
Scientific Research Applications
Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine: Exhibits more antibacterial, antifungal, and antiviral activities.
5H-pyrrolo[3,4-b]pyrazine: Known for its kinase inhibitory properties.
Uniqueness
Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its bromine atom and ester group make it particularly useful in medicinal chemistry for the development of kinase inhibitors .
Properties
IUPAC Name |
methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)5-3-11-7-6(12-5)4(9)2-10-7/h2-3H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWBJCYIUWJRBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C(=N1)C(=CN2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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